molecular formula C22H20N2O3 B6011191 N,N-dibenzyl-4-methyl-3-nitrobenzamide

N,N-dibenzyl-4-methyl-3-nitrobenzamide

Cat. No.: B6011191
M. Wt: 360.4 g/mol
InChI Key: QQMWWQPTBODWOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-methyl-3-nitrobenzamide typically involves the nitration of 4-methylbenzamide followed by N,N-dibenzylation

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: The major product is N,N-dibenzyl-4-methyl-3-aminobenzamide.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

N,N-dibenzyl-4-methyl-3-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-methyl-3-nitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzyl-4-methoxy-3-nitrobenzamide: Similar structure but with a methoxy group (-OCH3) instead of a methyl group (-CH3).

    N,N-dibenzyl-3-nitrobenzamide: Lacks the methyl group on the benzene ring.

Uniqueness

N,N-dibenzyl-4-methyl-3-nitrobenzamide is unique due to the presence of both the nitro group and the dibenzyl groups, which confer specific chemical properties and potential biological activities .

Properties

IUPAC Name

N,N-dibenzyl-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-17-12-13-20(14-21(17)24(26)27)22(25)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMWWQPTBODWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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